![molecular formula C19H17N3O3S B2540350 2-苯甲酰胺-N-(呋喃-2-基甲基)-5,6-二氢-4H-环戊并[d]噻唑-4-甲酰胺 CAS No. 942004-65-1](/img/structure/B2540350.png)

2-苯甲酰胺-N-(呋喃-2-基甲基)-5,6-二氢-4H-环戊并[d]噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

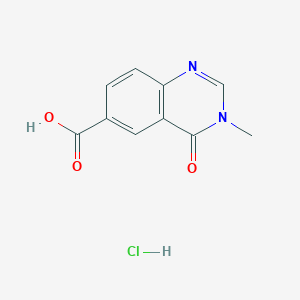

2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.

BenchChem offers high-quality 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物的杂环结构表明其可能具有抗菌特性。研究人员已经调查了它对细菌、真菌和其他微生物的有效性。通过抑制重要的细胞过程,它可以作为新型抗生素或抗真菌剂的基础 .

抗癌潜力

杂环化合物通常表现出抗癌活性。研究已经探索了该化合物对癌细胞系的影响。它可能会干扰细胞增殖,诱导凋亡或抑制特定的信号通路。需要进一步研究来验证其作为抗癌药物的潜力 .

杀虫剂和除草剂

杂环分子已在农业中被用作有效的杀虫剂和除草剂。研究该化合物对害虫和杂草的影响可能导致开发环保型农用化学品 .

生物过程和酶抑制

鉴于其与氨基酸的结构相似性,该化合物可能与酶相互作用或参与生物过程。研究人员已经探索了它在细胞通路中的作用,包括蛋白激酶。了解其酶相互作用可以揭示治疗应用 .

药物开发

该化合物的独特结构使其成为药物开发的诱人目标。通过修饰其官能团,研究人员可以设计具有增强药理特性的衍生物。潜在的应用包括治疗代谢性疾病或神经系统疾病 .

食品工业和风味化合物

杂环化合物通常有助于食品的风味和香气特征。研究该化合物的感官特性可能会导致在食品工业中的应用,例如风味增强剂或添加剂 .

作用机制

Target of Action

The primary targets of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These kinases are part of the highly conserved and ubiquitously expressed serine/threonine protein kinase family . They play a crucial role in various cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

The compound acts as a potent and specific inhibitor of CK1δ and CK1ε . It binds to these kinases, thereby inhibiting their activity . The X-ray analysis of the compound bound to CK1δ has demonstrated its binding mode .

Biochemical Pathways

The inhibition of CK1δ and CK1ε by the compound affects various biochemical pathways. These kinases phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . By inhibiting these kinases, the compound disrupts these phosphorylation events, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner suggests that it has favorable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

生化分析

Biochemical Properties

The compound 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been identified as a potent and specific inhibitor of CK1δ . It exhibits a high affinity towards CK1δ, indicating that it may interact with this enzyme in biochemical reactions .

Cellular Effects

In a cell biological approach, the compound 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been observed to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves binding interactions with biomolecules, specifically with CK1δ . It acts as a potent and selective inhibitor of CK1δ, which suggests that it may exert its effects at the molecular level through enzyme inhibition .

Temporal Effects in Laboratory Settings

Its ability to inhibit the proliferation of tumor cell lines suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with CK1δ, it may be involved in pathways where this enzyme plays a role .

Transport and Distribution

Its interactions with CK1δ suggest that it may be transported to sites where this enzyme is active .

Subcellular Localization

The subcellular localization of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is another area that warrants further study. Given its interaction with CK1δ, it may be localized to compartments or organelles where this enzyme is present .

属性

IUPAC Name |

2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c23-17(12-5-2-1-3-6-12)22-19-21-16-14(8-9-15(16)26-19)18(24)20-11-13-7-4-10-25-13/h1-7,10,14H,8-9,11H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQAEERYAWDNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCC3=CC=CO3)N=C(S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,3-dimethylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2540268.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)

![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)

![2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2540281.png)

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2540286.png)

![3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2540287.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)